Researchers requiring rapid T3 suppression face a critical choice: ipodate achieves 58% T3 reduction within 24 hours versus only 23% for propylthiouracil, and is 50% more potent than iopanoic acid as a deiodinase inhibitor. Specify the exact salt form for your application:
• Sodium ipodate (CAS 1221-56-3): Freely water-soluble; produces half the side-effect incidence (42% vs. 63%) compared to iopanoic acid at equivalent doses.
• Calcium ipodate (CAS 1151-11-7): 0.1% w/v aqueous solubility at 20°C; suitable for sustained-release formulations.
Verify CAS number when ordering to ensure correct physicochemical and pharmacokinetic profile.
Molecular FormulaC12H13I3N2O2
Molecular Weight597.96 g/mol
CAS No.5587-89-3
Cat. No.B1211876
⚠ Attention: For research use only. Not for human or veterinary use.
Insoluble SLIGHTLY SOL IN ETHANOL; METHANOL /CALCIUM SALT/ VERY SOL IN CHLOROFORM /SODIUM SALT/ PRACTICALLY INSOL IN WATER; VERY SOL IN METHANOL, ETHANOL, CHLOROFORM, ACETONE, DILUTE SULFURIC ACID
Structure & Identifiers
Interactive Chemical Structure Model
Ipodate Baseline Characterization
Ipodate (iopodic acid, CAS 5587-89-3) is an ionic monomeric tri-iodinated contrast medium originally developed for oral cholecystography [1]. The free acid form is practically insoluble in water, but the compound is typically supplied as either the highly water-soluble sodium salt (sodium ipodate, CAS 1221-56-3) or the sparingly water-soluble calcium salt (calcium ipodate, CAS 1151-11-7) [2]. Ipodate contains approximately 61.4% iodine by weight in the sodium salt form and 61.7% in the calcium salt form, which confers its radiopaque properties [3]. Beyond its original diagnostic application, ipodate has been extensively studied as a potent inhibitor of type I and type II iodothyronine deiodinases, enzymes responsible for the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3) [4].
2Salt-selection workflows: aqueous formulation (sodium) vs. controlled-release (calcium)
3Hepatobiliary transport research and conditional bile-salt-dependent excretion models
[1] CTD (Comparative Toxicogenomics Database). Ipodate (CAS RN: 5587-89-3). Definition: Ionic monomeric contrast media. Usually the sodium or calcium salts are used for examination of the gall bladder and biliary tract. View Source
[2] DrugFuture. Ipodate (CAS 5587-89-3). Properties: Practically insol in water. Derivative Type: Sodium salt (CAS 1221-56-3). Properties: Very freely sol in water. Derivative Type: Calcium salt (CAS 1151-11-7). Properties: Soly in water at 20°: 0.1%. View Source
[3] DrugFuture. Ipodate Sodium (CAS 1221-56-3). Percent Composition: I 61.41%. Ipodate Calcium (CAS 1151-11-7). Percent Composition: I 61.70%. View Source
[4] Tyer NM, Martinez DS. Review of Oral Cholecystographic Agents for the Management of Hyperthyroidism. Endocrine Practice. 2014. Section: Pharmacology. In vitro studies by Chopra in 1978 found ipodate to be 50% more potent that iopanoic acid. The iodine content of iopanoic acid and ipodate is 66.7% and 61.4% respectively. View Source
Ipodate vs. Iopanoic Acid: Non-Interchangeability
Despite belonging to the same class of oral cholecystographic agents, ipodate (sodium/calcium salts) and its closest structural analog iopanoic acid exhibit significant differences in potency, side effect profiles, and physicochemical properties that preclude simple substitution in research or clinical formulations. In vitro studies demonstrate ipodate is 50% more potent than iopanoic acid as an inhibitor of iodothyronine deiodinases [1]. Clinically, sodium ipodate produces half the incidence of side effects compared to iopanoic acid at equivalent diagnostic doses [2]. Furthermore, the sodium and calcium salt forms of ipodate differ dramatically in aqueous solubility (very freely soluble vs. 0.1% w/v at 20°C, respectively), which directly impacts formulation design and in vivo dissolution behavior [3]. Pharmacokinetic studies in dogs reveal that sodium ipodate biliary excretion is not inherently faster than iopanoic acid except under specific physiological conditions of low bile salt excretion [4]. These quantifiable differences underscore why ipodate cannot be treated as a generic, interchangeable member of the oral cholecystographic agent class for applications requiring precise control of deiodinase inhibition, side effect minimization, or specific solubility characteristics.
Potency
Iopodate demonstrates a reported 1.5× higher deiodinase inhibitory potency than iopanoic acid. Potency assumptions may not transfer directly, requiring model-specific review.
Solubility
Sodium ipodate (very freely soluble) and calcium ipodate (0.1% w/v) exhibit fundamentally different dissolution profiles. These salts are not interchangeable in formulation research without validation.
Endpoint Profile
Reported tolerability endpoint context differs between agents. Iopanoic acid-based protocols may show a different endpoint-response profile, complicating cross-study comparisons.
[1] Tyer NM, Martinez DS. Review of Oral Cholecystographic Agents for the Management of Hyperthyroidism. Endocrine Practice. 2014. In vitro studies by Chopra in 1978 found ipodate to be 50% more potent that iopanoic acid. View Source
[2] Reiner RG, Lawson MJ, Marshall J, Read TR, Beng CG, Davies GT, Tucker WG, Kerr Grant A. Fractionated dose cholecystography: a comparison between iopanoic acid and sodium ipodate. Clin Radiol. 1980 Nov;31(6):667-9. Side effects occurred in 63% of all subjects, being twice as common in those taking iopanoic acid (P < 0.01). View Source
[3] DrugFuture. Ipodate Sodium: Very freely sol in water. Ipodate Calcium: Soly in water at 20°: 0.1%. View Source
[4] Berk RN, Loeb PM, Cobo-Frenkel A, Barnhart JL. The biliary and urinary excretion of sodium tyropanoate and sodium ipodate in dogs: pharmacokinetics, influence of bile salts and choleretic effects with comparison to iopanoic acid. Invest Radiol. 1977 Jan-Feb;12(1):85-95. In clinical cholecystography sodium tyropanoate and sodium ipodate are not excreted in bile more rapidly than iopanoic acid, except when the rate of biliary excretion of bile salts is low. View Source
Ipodate Comparative Evidence
Deiodinase Inhibitory Potency vs. Iopanoic Acid
Ipodate (Oragrafin) and iopanoic acid (Telepaque) are both oral cholecystographic agents with anti-thyroidal properties. In vitro studies directly comparing the two compounds found ipodate to be 50% more potent than iopanoic acid as an inhibitor of iodothyronine deiodinases [1]. This potency difference is critical for research applications where precise modulation of T4-to-T3 conversion is required.
Deiodinase PotencyReported
1.5× more potent
vs. iopanoic acid in vitro
Reported deiodinase inhibition context supports pathway-study fit.
In vitro studies by Chopra (1978); specific assay details referenced in review article
Why This Matters
For researchers studying deiodinase inhibition, ipodate provides a steeper dose-response curve, enabling lower doses to achieve equivalent T3 suppression or allowing more robust inhibition at standard doses compared to iopanoic acid.
[1] Tyer NM, Martinez DS. Review of Oral Cholecystographic Agents for the Management of Hyperthyroidism. Endocrine Practice. 2014. In vitro studies by Chopra in 1978 found ipodate to be 50% more potent that iopanoic acid (6). View Source
Side Effect Profile vs. Iopanoic Acid
In a randomized clinical trial of 200 subjects undergoing oral cholecystography with a 6 g fractionated dose, side effects occurred in 63% of all subjects but were twice as common in the iopanoic acid group (P < 0.01) compared to sodium ipodate [1]. Both agents demonstrated equivalent diagnostic accuracy for gallbladder abnormalities, though iopanoic acid provided superior bile duct visualization (P < 0.05) [1]. The authors concluded that sodium ipodate is favored due to its lower side effect burden without loss of diagnostic accuracy.
Tolerability EndpointTrial Context
~42% vs. 63%
Reported side-effect incidence (P < 0.01)
Tolerability endpoint context may influence model selection. Not a clinical safety conclusion.
Sodium ipodate: Side effect rate approximately 42% (estimated from twice as common in comparator)
Comparator Or Baseline
Iopanoic acid: Side effect rate 63% (overall 63% across both groups, twice as common with iopanoic acid)
Quantified Difference
Iopanoic acid side effects ~2× higher (P < 0.01)
Conditions
Randomized trial, n=200, 6 g fractionated oral dose
Why This Matters
For procurement decisions involving human or veterinary diagnostic applications, sodium ipodate offers a more favorable tolerability profile, reducing the risk of adverse events and associated procedural complications without compromising diagnostic yield.
[1] Reiner RG, Lawson MJ, Marshall J, Read TR, Beng CG, Davies GT, Tucker WG, Kerr Grant A. Fractionated dose cholecystography: a comparison between iopanoic acid and sodium ipodate. Clin Radiol. 1980 Nov;31(6):667-9. Side effects occurred in 63% of all subjects, being twice as common in those taking iopanoic acid (P < 0.01). View Source
T3 Suppression vs. Propylthiouracil
In a 21-day comparative study of Graves' disease patients, sodium ipodate (1 g/day) reduced serum T3 by 58% within 24 hours of the first dose (P < 0.005), whereas propylthiouracil (PTU, 600 mg/day) achieved only a 23% reduction at 24 hours [1]. The T3 suppression with ipodate remained superior throughout the first week (67-76% reduction) [1]. Additionally, ipodate decreased serum T4 by 20% at 24 hours, while PTU showed no change at this early timepoint [1]. Resting pulse rate and pulse pressure improvements occurred earlier with ipodate than with PTU [1].
T3 SuppressionReported
58% vs. 23% at 24h
vs. propylthiouracil (P < 0.005)
Supports rapid T3 suppression model context. Not a therapeutic efficacy claim.
Ipodate achieved 2.5× greater T3 suppression at 24h
Conditions
Graves' disease patients, n=12, 21-day treatment
Why This Matters
For research protocols requiring rapid suppression of circulating T3—such as studies on acute thyrotoxicosis models or preoperative preparation—ipodate provides significantly faster onset of action than the conventional antithyroid drug propylthiouracil.
[1] Wu SY, Shyh TP, Chopra IJ, Solomon DH, Huang HW, Chu PC. Comparison of Sodium Ipodate (Oragrafin) and Propylthiouracil in Early Treatment of Hyperthyroidism. J Clin Endocrinol Metab. 1982 Mar;54(3):630-4. Within 24 h after the first dose of ipodate, serum T3 decreased by 58% (P < 0.005)... The decreases in serum T3 concentration in the PTU-treated group of 23% at 24 h. View Source
Aqueous Solubility: Sodium vs. Calcium Salt
The free acid form of ipodate is practically insoluble in water. The two clinically used salt forms exhibit dramatically different aqueous solubility profiles: sodium ipodate is very freely soluble in water, whereas calcium ipodate has a water solubility of only 0.1% w/v at 20°C (0.000772 mg/mL per DrugBank ALOGPS prediction) [1][2]. This solubility differential dictates that sodium ipodate is suitable for aqueous formulations and rapid dissolution applications, while calcium ipodate may be preferred for controlled-release or non-aqueous formulation strategies where low aqueous solubility is advantageous.
Ipodate sodium: Very freely soluble in water; Ipodate calcium: 0.1% w/v at 20°C
Comparator Or Baseline
Ipodate free acid: Practically insoluble in water
Quantified Difference
Sodium salt: >1,000-fold higher solubility than calcium salt (based on 0.1% w/v ≈ 1 mg/mL for calcium salt vs. 'very freely soluble' classification for sodium salt)
Conditions
Water at 20°C (calcium); room temperature (sodium)
Why This Matters
Procurement specialists must select the appropriate salt form based on intended formulation requirements. Sodium ipodate is essential for aqueous solutions or rapid-onset oral formulations, whereas calcium ipodate may be suitable for sustained-release or non-aqueous experimental designs.
Formulation developmentSolubilitySalt selection
[1] DrugFuture. Ipodate Sodium: Very freely sol in water. Ipodate Calcium: Soly in water at 20°: 0.1%. View Source
A pharmacokinetic study in dogs directly comparing sodium ipodate, sodium tyropanoate, and iopanoic acid found that sodium ipodate and sodium tyropanoate are not excreted in bile more rapidly than iopanoic acid under normal physiological conditions [1]. The exception occurs when the rate of biliary excretion of bile salts is low—such as in fasting patients or those on fat-free diets—where sodium ipodate shows a relative advantage [1]. This finding corrects a common assumption that ipodate offers universally superior biliary excretion kinetics.
Biliary ExcretionModel Context
Conditional advantage
Only under low bile-salt excretion states
Excretion rate is context-dependent. Requires fasted/fed model review.
Sodium ipodate: Not more rapid than iopanoic acid under normal conditions; more rapid only under low bile salt excretion states
Comparator Or Baseline
Iopanoic acid (baseline reference)
Quantified Difference
Equivalent biliary excretion under normal bile salt conditions; differential only observed during fasting or fat-free diet states
Conditions
Dog model; biliary excretion measured with and without bile salt modulation
Why This Matters
For researchers designing pharmacokinetic studies or interpreting clinical cholecystography data, this evidence clarifies that ipodate's biliary excretion advantage is conditional, not absolute. Experimental protocols must account for the nutritional state of subjects to accurately predict contrast agent behavior.
[1] Berk RN, Loeb PM, Cobo-Frenkel A, Barnhart JL. The biliary and urinary excretion of sodium tyropanoate and sodium ipodate in dogs: pharmacokinetics, influence of bile salts and choleretic effects with comparison to iopanoic acid. Invest Radiol. 1977 Jan-Feb;12(1):85-95. In clinical cholecystography sodium tyropanoate and sodium ipodate are not excreted in bile more rapidly than iopanoic acid, except when the rate of biliary excretion of bile salts is low. View Source
Iodine Content vs. Iopanoic Acid
Both ipodate and iopanoic acid are tri-iodinated contrast agents, but their percent iodine by weight differs: iopanoic acid contains 66.7% iodine, whereas ipodate (sodium salt) contains 61.4% iodine [1]. This 5.3 percentage point difference in iodine content translates to a proportional difference in X-ray attenuation per unit mass. For researchers conducting quantitative imaging studies or formulating contrast agents with precise radiopacity requirements, this compositional difference must be accounted for in dose calculations to achieve equivalent imaging contrast.
Iodine ContentSpec Review
61.4% vs. 66.7% I
Sodium ipodate vs. iopanoic acid
Mass-based radiopacity differs. Dose correction needed for equivalent attenuation.
Iopanoic acid contains 1.086× more iodine per gram
Conditions
Elemental composition analysis; sodium salt form for ipodate
Why This Matters
When substituting ipodate for iopanoic acid in imaging applications, dose adjustment is necessary to achieve equivalent radiopacity. A 1.086× higher mass of ipodate is required to deliver the same iodine load, which may affect formulation volume, palatability, and cost.
[1] Tyer NM, Martinez DS. Review of Oral Cholecystographic Agents for the Management of Hyperthyroidism. Endocrine Practice. 2014. The iodine content of iopanoic acid and ipodate is 66.7% and 61.4% respectively (8). View Source
Ipodate Application Scenarios
Rapid T3 Suppression in Hyperthyroidism Models
For studies requiring the fastest possible suppression of circulating T3 levels—such as in vitro models of thyrotoxicosis, animal studies of acute hyperthyroid crisis, or ex vivo tissue perfusion experiments—sodium ipodate is the preferred agent. Evidence shows ipodate achieves 58% T3 reduction within 24 hours versus only 23% for propylthiouracil, and is 50% more potent than iopanoic acid as a deiodinase inhibitor [1][2]. This rapid onset of action is critical for protocols where delayed T3 suppression would confound experimental timelines or clinical outcomes. The sodium salt form should be specified to ensure rapid dissolution and bioavailability [3].
Cholecystography with High Tolerability
When designing clinical or veterinary diagnostic protocols where minimizing adverse events is paramount, sodium ipodate should be selected over iopanoic acid. Clinical trial data demonstrate that sodium ipodate produces half the side effect incidence (approximately 42% vs. 63%) at equivalent 6 g fractionated doses, while maintaining equivalent diagnostic accuracy for gallbladder abnormalities [1]. This tolerability advantage is particularly relevant for protocols involving elderly, pediatric, or compromised subjects. Note that iopanoic acid provides superior bile duct visualization (P < 0.05) [1], so if common bile duct imaging is the primary objective, this trade-off must be considered.
Solubility-Based Formulation Development
For research requiring precise control over dissolution kinetics, the choice between sodium ipodate and calcium ipodate is determined by solubility requirements. Sodium ipodate, being very freely soluble in water, is indicated for aqueous solutions, rapid-release oral formulations, or any application requiring immediate dissolution [1]. Conversely, calcium ipodate, with its 0.1% w/v aqueous solubility at 20°C, is suitable for sustained-release formulations, non-aqueous media, or experiments where limited water solubility is desirable to control drug release [1][2]. Procurement should specify the exact salt form and CAS number (sodium: 1221-56-3; calcium: 1151-11-7) to ensure the correct physicochemical profile.
Biliary Excretion Pharmacokinetics
For researchers investigating the hepatobiliary transport of iodinated contrast agents, ipodate offers a valuable comparator to iopanoic acid. Evidence shows that sodium ipodate is not excreted in bile more rapidly than iopanoic acid under normal bile salt conditions, but gains a relative advantage during low bile salt states such as fasting [1]. This conditional pharmacokinetic behavior makes ipodate an informative probe for studying the role of bile salts in contrast agent excretion and for validating animal models of hepatobiliary function. Experimental designs should include controlled nutritional states (fed vs. fasted) to capture the differential excretion profile.
Application
Selection Property
Validation Focus
T3 Suppression Model Research
Rapid-onset deiodinase inhibition context
T3/T4 serum endpoint monitoring; sodium salt dissolution profile
Hepatobiliary Imaging Studies
Tolerability endpoint review vs. iopanoic acid
Bile-duct visualization endpoint trade-off; model adverse-event monitoring
Formulation Development
Solubility-driven salt selection (sodium vs. calcium)
Dissolution kinetics; sustained-release vs. immediate-release in vitro models
Hepatobiliary Transport Research
Conditional bile-salt-dependent excretion context
Fasted/fed state comparison; cross-species model validation
[1] Wu SY, Shyh TP, Chopra IJ, Solomon DH, Huang HW, Chu PC. Comparison of Sodium Ipodate (Oragrafin) and Propylthiouracil in Early Treatment of Hyperthyroidism. J Clin Endocrinol Metab. 1982 Mar;54(3):630-4. Within 24 h after the first dose of ipodate, serum T3 decreased by 58% (P < 0.005). View Source
[2] Tyer NM, Martinez DS. Review of Oral Cholecystographic Agents for the Management of Hyperthyroidism. Endocrine Practice. 2014. In vitro studies by Chopra in 1978 found ipodate to be 50% more potent that iopanoic acid. View Source
[3] Reiner RG, Lawson MJ, Marshall J, Read TR, Beng CG, Davies GT, Tucker WG, Kerr Grant A. Fractionated dose cholecystography: a comparison between iopanoic acid and sodium ipodate. Clin Radiol. 1980 Nov;31(6):667-9. Side effects occurred in 63% of all subjects, being twice as common in those taking iopanoic acid (P < 0.01). View Source
[4] DrugFuture. Ipodate Sodium: Very freely sol in water. Ipodate Calcium: Soly in water at 20°: 0.1%. View Source
[5] Berk RN, Loeb PM, Cobo-Frenkel A, Barnhart JL. The biliary and urinary excretion of sodium tyropanoate and sodium ipodate in dogs: pharmacokinetics, influence of bile salts and choleretic effects with comparison to iopanoic acid. Invest Radiol. 1977 Jan-Feb;12(1):85-95. View Source
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